molecular formula C9H10O3 B2775475 5-Cyclopropyl-2-methylfuran-3-carboxylic acid CAS No. 698990-99-7

5-Cyclopropyl-2-methylfuran-3-carboxylic acid

Cat. No. B2775475
CAS RN: 698990-99-7
M. Wt: 166.176
InChI Key: VAMPCJBRSOYETO-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methylfuran-3-carboxylic acid (CMPF) is an organic compound that has been studied extensively for its various properties and applications. It is a cyclopropylmethylfuran derivative, which is a type of heterocyclic compound that contains both a carbon and a nitrogen atom in its ring structure. CMPF is also known as 5-cyclopropyl-2-methylfuran-3-carboxylic acid, 5-cyclopropyl-2-methylfuran-3-carboxylate, and cyclopropylmethylfuran-3-carboxylic acid. CMPF has been found to exhibit a range of interesting biochemical and physiological effects, and has been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Structural Analysis

  • 5-Cyclopropyl-2-methylfuran-3-carboxylic acid is used in the synthesis of functionalized furan derivatives. This involves deprotonation of cyclopropanes, addition of carbonyl compounds, ring cleavage, and reductive or oxidative work-up (Brückner & Reissig, 1985).

  • It plays a role in the synthesis of methyl esters and cyclopropane fatty acids, which act as inhibitors of mycolic acid biosynthesis (Hartmann et al., 1994).

  • 5-Cyclopropyl-2-methylfuran-3-carboxylic acid is utilized in the development of antibacterial agents, where its derivatives have shown efficacy (Bouzard et al., 1992).

Chemical Properties and Reactions

  • The acid-catalyzed cycloisomerization reactions of donor-acceptor cyclopropanes, which lead to the formation of alkyl 5-arylfuran-2-carboxylates, involve 5-Cyclopropyl-2-methylfuran-3-carboxylic acid. This process greatly depends on the properties of the acid used (Zhu et al., 2016).

  • The compound has also been studied in the context of bile acids with cyclopropyl-containing side chains, highlighting its relevance in biochemical studies (Pellicciari et al., 1984).

Biochemical and Pharmaceutical Applications

  • 5-Cyclopropyl-2-methylfuran-3-carboxylic acid derivatives have been synthesized and assessed for their biological activity, particularly as antagonists for the N-methyl-D-aspartate (NMDA) receptor, demonstrating its potential in pharmaceutical research (Dappen et al., 2010).

  • The compound's derivatives are also explored in the synthesis of plant growth regulators, indicating its utility in agricultural chemistry (Turner et al., 1980).

properties

IUPAC Name

5-cyclopropyl-2-methylfuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-7(9(10)11)4-8(12-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMPCJBRSOYETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-2-methylfuran-3-carboxylic acid

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